molecular formula C12H12F3NO B8201554 N-Ethyl-2-(trifluoromethyl)-4-vinylbenzamide

N-Ethyl-2-(trifluoromethyl)-4-vinylbenzamide

Cat. No.: B8201554
M. Wt: 243.22 g/mol
InChI Key: YLUKOUOBAHXUEJ-UHFFFAOYSA-N
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Description

N-Ethyl-2-(trifluoromethyl)-4-vinylbenzamide is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(trifluoromethyl)-4-vinylbenzamide typically involves the introduction of the ethyl, trifluoromethyl, and vinyl groups onto a benzamide backbone. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(trifluoromethyl)-4-vinylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-Ethyl-2-(trifluoromethyl)-4-vinylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethyl-2-(trifluoromethyl)-4-vinylbenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with other molecules. The vinyl group may participate in various chemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Ethyl-2-(trifluoromethyl)-4-vinylbenzamide include:

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and reactivity, while the vinyl group provides a site for further chemical modifications.

Properties

IUPAC Name

4-ethenyl-N-ethyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-3-8-5-6-9(11(17)16-4-2)10(7-8)12(13,14)15/h3,5-7H,1,4H2,2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUKOUOBAHXUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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